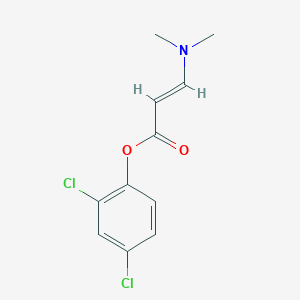

(2,4-dichlorophenyl) (E)-3-(dimethylamino)prop-2-enoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,4-Dichlorophenyl) (E)-3-(dimethylamino)prop-2-enoate, commonly referred to as 2,4-D, is an organic compound and a common herbicide used for weed control. It is used in many agricultural and industrial settings, and is a widely used herbicide in the United States. 2,4-D is a synthetic auxin, a plant hormone that can be used to control the growth of plants. It works by disrupting the plant’s normal growth processes, leading to stunted growth and eventually death.

Scientific Research Applications

Environmental Fate and Behavior of 2,4-D

Studies on 2,4-dichlorophenoxyacetic acid (2,4-D), a compound structurally related to (2,4-dichlorophenyl) (E)-3-(dimethylamino)prop-2-enoate, focus on its environmental fate, toxicology, and degradation. Chlorophenols, such as 2,4-dichlorophenol, a degradation product of 2,4-D, have moderate to high persistence depending on environmental conditions, exerting moderate toxic effects on mammalian and aquatic life. They are known for their low bioaccumulation potential but significant organoleptic impact, highlighting the importance of understanding their environmental behavior for pollution management and remediation efforts (Krijgsheld & Gen, 1986).

Toxicity and Environmental Impact

The widespread use of 2,4-D, closely related to the chemical , in agricultural and urban settings has led to its dispersal in natural environments, raising concerns about its toxicological effects on non-target organisms. Research has been directed towards understanding its impact on ecological and human health, with findings indicating considerable concern due to its potential lethal effects on aquatic organisms and its presence in various environmental matrices. This necessitates further research into its toxicology to inform mitigation strategies and regulatory policies (Zuanazzi, Ghisi, & Oliveira, 2020).

Biodegradation and Environmental Remediation

The role of microorganisms in the degradation of 2,4-D and its related compounds, such as 2,4-dichlorophenol, is critical in the context of environmental remediation. The ability of specific microbial communities to metabolize these compounds underlines the potential for bioremediation strategies to mitigate the environmental impact of chlorinated organic pollutants. Such studies underscore the importance of identifying and utilizing microbial pathways for the detoxification and removal of hazardous substances from contaminated sites (Magnoli et al., 2020).

Treatment of Wastewater Containing Chlorinated Compounds

Research into the treatment of wastewater from pesticide production facilities, which contain a variety of toxic chlorinated compounds including 2,4-D and its derivatives, has focused on identifying effective treatment methodologies. Biological processes, such as the use of membrane bioreactors, and physical methods, like granular activated carbon filtration, have been evaluated for their efficacy in removing these pollutants from industrial effluents. These studies are crucial for the development of treatment protocols that ensure the safe discharge of treated wastewater into the environment, thereby preventing the contamination of natural water bodies (Goodwin et al., 2018).

properties

IUPAC Name |

(2,4-dichlorophenyl) (E)-3-(dimethylamino)prop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11Cl2NO2/c1-14(2)6-5-11(15)16-10-4-3-8(12)7-9(10)13/h3-7H,1-2H3/b6-5+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSYRWMDDQZQZGH-AATRIKPKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=CC(=O)OC1=C(C=C(C=C1)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C/C(=O)OC1=C(C=C(C=C1)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11Cl2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dichlorophenyl 3-(dimethylamino)acrylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,12-Dihydroindeno[1,2-b]fluorene](/img/structure/B2397799.png)

![2-[1-(3-Fluoro-4-methoxyphenyl)sulfonylazetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one](/img/structure/B2397801.png)

![2,7-Diazaspiro[4.4]nonane dihydrochloride](/img/structure/B2397806.png)

![5-(2-chloro-6-fluorobenzyl)-7-(trifluoromethyl)-3,3a-dihydro[1,3]thiazolo[3,4-a]quinoxalin-4(5H)-one](/img/structure/B2397807.png)

![3-Chloro-5-ethoxy-4-[(2-methylbenzyl)oxy]benzaldehyde](/img/structure/B2397809.png)

![4-methoxy-3-nitro-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzenesulfonamide](/img/structure/B2397810.png)

![N-(4-(N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)propionamide](/img/structure/B2397812.png)

![N-[1-(2,2,2-Trifluoroethyl)pyrazol-4-yl]prop-2-enamide](/img/structure/B2397813.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2397817.png)

![3-(2-chlorophenyl)-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2397819.png)

![5-[[(E)-2-phenylethenyl]sulfonylamino]benzene-1,3-dicarboxylic acid](/img/structure/B2397820.png)